molecular formula C10H19NO3 B143537 N-Boc-4-hydroxypiperidine CAS No. 109384-19-2

N-Boc-4-hydroxypiperidine

Cat. No.: B143537
CAS No.: 109384-19-2
M. Wt: 201.26 g/mol
InChI Key: PWQLFIKTGRINFF-UHFFFAOYSA-N
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Description

n-Boc-4-hydroxypiperidine (CAS 109384-19-2) is a nitrogen-containing heterocyclic compound widely utilized as a pharmaceutical intermediate. Its molecular formula is C₁₀H₁₉NO₃, with a molecular weight of 201.26 g/mol and a melting point of 61–65°C . The compound features a hydroxyl group at the 4-position of the piperidine ring, protected by a tert-butoxycarbonyl (Boc) group at the nitrogen atom. This dual functionality allows for versatile reactivity in organic synthesis, particularly in deprotection strategies and coupling reactions .

Key applications include:

  • Photoredox-catalyzed deoxygenative alkylation for sp³–sp² cross-coupling .
  • Protection of hydroxyl groups in antiviral agents targeting HCV and HIV .
  • Mitsunobu reactions to synthesize intermediates with C3-linkers for fluorescent compounds .

Properties

IUPAC Name

tert-butyl 4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h8,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQLFIKTGRINFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Record name 1-boc-4-piperidinol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349203
Record name n-boc-4-hydroxypiperidine
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Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109384-19-2
Record name 4-Hydroxypiperidine-1-carboxylic acid tert-butyl ester
Source CAS Common Chemistry
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Record name n-boc-4-hydroxypiperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidinecarboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester
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Preparation Methods

Reaction Mechanism and Conditions

4-Hydroxypiperidine reacts with di-tert-butyl dicarbonate (BOC anhydride) in the presence of a base, typically potassium carbonate or triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of the BOC anhydride. Solvents such as methanol or dichloromethane facilitate the reaction at reflux temperatures (40–60°C).

Key Data:

  • Yield: 85–92%

  • Purity: ≥98% (after recrystallization)

  • Reagents: BOC anhydride, K₂CO₃, methanol

  • Time: 6–12 hours

Optimization Strategies

  • Base Selection: Potassium carbonate outperforms triethylamine in minimizing side reactions, as noted in patent CN104628625A.

  • Solvent Choice: Methanol enhances solubility of 4-hydroxypiperidine, while dichloromethane improves BOC anhydride reactivity.

  • Workup: Post-reaction, the product is extracted with dichloromethane, washed with water, and recrystallized using n-hexane or petroleum ether.

Hydrogenation of N-Boc-4-Piperidone

This method, detailed in patent CN116554089A, leverages catalytic hydrogenation to reduce N-Boc-4-piperidone to this compound. It is favored for its mild conditions and high selectivity.

Reaction Protocol

N-Boc-4-piperidone is dissolved in methanol with a 5% palladium-on-carbon (Pd/C) catalyst. Hydrogen gas is introduced under pressurized conditions (0.1–0.5 MPa) at 50–60°C. The ketone group is selectively reduced to a hydroxyl group without disturbing the BOC protection.

Key Data:

  • Yield: 96%

  • Catalyst Loading: 5% Pd/C (0.1 equiv)

  • Reaction Time: 1 hour

  • Pressure: 0.1–0.5 MPa

Advantages and Limitations

  • Scalability: The method is easily scalable due to straightforward filtration and concentration steps.

  • Cost: Pd/C catalysts are reusable but incur higher initial costs compared to sodium borohydride.

  • Safety: Pressurized hydrogenation requires specialized equipment, limiting accessibility for small laboratories.

Multi-Step Synthesis from 4-Piperidone Hydrochloride Hydrate

Patent CN104628625A outlines a cost-effective route starting from 4-piperidone hydrochloride hydrate, involving sequential deprotonation, reduction, and BOC protection.

Synthetic Pathway

  • Deprotonation: 4-Piperidone hydrochloride hydrate is treated with liquid ammonia to free the base, followed by toluene extraction.

  • Reduction: The resulting 4-piperidone is reduced with sodium borohydride in methanol, yielding 4-hydroxypiperidine.

  • BOC Protection: The hydroxylated intermediate reacts with BOC anhydride under reflux to form the final product.

Key Data:

  • Overall Yield: 75–80%

  • Critical Step Yield:

    • Reduction: 90% (sodium borohydride in methanol)

    • BOC Protection: 85%

  • Purity: 98.9% (GC analysis)

Industrial Applicability

  • Raw Material Cost: 4-Piperidone hydrochloride hydrate is economical ($50–70/kg), making this route attractive for bulk production.

  • Environmental Impact: Sodium borohydride generates minimal waste compared to metal-catalyzed methods.

Comparative Analysis of Preparation Methods

Parameter BOC Protection Hydrogenation Multi-Step Synthesis
Starting Material 4-HydroxypiperidineN-Boc-4-piperidone4-Piperidone hydrochloride
Reaction Steps 113
Yield 85–92%96%75–80%
Catalyst/Cost LowHigh (Pd/C)Low (NaBH₄)
Equipment Complexity LowHigh (pressure)Moderate
Scalability ModerateHighHigh

Key Findings:

  • Hydrogenation offers the highest yield (96%) but requires pressurized systems.

  • Multi-Step Synthesis balances cost and scalability, ideal for industrial settings.

  • Direct BOC Protection is optimal for small-scale, high-purity needs .

Chemical Reactions Analysis

Types of Reactions

n-Boc-4-hydroxypiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol .

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Agent Development
N-Boc-4-hydroxypiperidine serves as a crucial intermediate in the synthesis of antitumor agents. Its derivatives are often incorporated into larger molecular frameworks that exhibit anticancer properties. For instance, a patent describes its application in synthesizing compounds intended for cancer treatment, highlighting its importance in developing new therapeutic agents .

1.2 Synthesis of Bioactive Molecules
The compound is frequently used to synthesize various bioactive molecules. Its hydroxyl group allows for further functionalization, enabling the creation of complex structures necessary for biological activity. Research has demonstrated that N-Boc-4-OHP can be transformed into various derivatives that possess pharmacological activities, making it a valuable building block in drug discovery .

Organic Synthesis

2.1 Cross-Coupling Reactions
this compound is employed in Ni-catalyzed cross-coupling reactions, which are essential for constructing complex organic molecules. These reactions allow for the efficient formation of carbon-carbon bonds, facilitating the synthesis of diverse chemical entities. Studies indicate that using N-Boc-4-OHP in these reactions yields high product purity and efficiency, making it a preferred reagent in synthetic organic chemistry .

2.2 Synthesis Methodologies
The synthesis of this compound itself has been optimized to enhance yield and reduce costs. A notable method involves the reduction of 4-piperidone followed by protection with a Boc group, leading to high-purity products suitable for industrial applications . This method showcases the compound's relevance not only as a product but also as a key intermediate in synthetic pathways.

Material Sciences

3.1 Polymer Chemistry
In material sciences, this compound has been investigated for its potential use in developing polymers with specific properties. Its functional groups can be utilized to modify polymer backbones or to introduce specific functionalities that enhance material characteristics such as solubility and thermal stability.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxypiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it often acts as a precursor to bioactive molecules that interact with specific molecular targets such as enzymes or receptors. The pathways involved can vary widely depending on the final compound synthesized from tert-butyl 4-hydroxypiperidine-1-carboxylate .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Compound CAS Number Key Substituents Molecular Formula Molecular Weight (g/mol) LogP Key Functional Features
n-Boc-4-hydroxypiperidine 109384-19-2 4-OH, N-Boc C₁₀H₁₉NO₃ 201.26 1.36 Hydroxyl for coupling; Boc for protection
1-Boc-3-hydroxy-4-phenylpiperidine 1000931-04-3 3-OH, 4-Ph, N-Boc C₁₆H₂₃NO₃ 277.36 2.78* Enhanced lipophilicity; phenyl for π-stacking
N-Boc-4-cyanopiperidine 91419-52-2 4-CN, N-Boc C₁₁H₁₈N₂O₂ 210.27 1.82 Cyano group for nucleophilic addition
N-Boc-piperidine-4-carboxylic acid 84358-13-4 4-COOH, N-Boc C₁₁H₁₉NO₄ 229.27 0.89* Carboxylic acid for metal chelation
1-Boc-4-cbz-amino-piperidine 220394-97-8 4-NH(Cbz), N-Boc C₁₈H₂₆N₂O₄ 334.41 2.15* Dual protection (Boc and Cbz) for amines

*Estimated via computational methods (e.g., XLOGP3, SILICOS-IT).

Key Observations:
  • Lipophilicity : The 4-phenyl derivative (LogP ~2.78) is significantly more lipophilic than this compound (LogP 1.36), making it suitable for blood-brain barrier penetration .
  • Reactivity: The 4-cyano and 4-carboxylic acid derivatives enable distinct chemistries, such as nucleophilic additions or coordination with metals .
  • Protection Strategies: Dual-protected analogs (e.g., 1-Boc-4-cbz-amino-piperidine) are used in multi-step syntheses requiring sequential deprotection .
This compound :
  • Synthesis : Reductive amination of 4-piperidone hydrochloride with sodium borohydride, followed by Boc protection using di-tert-butyl dicarbonate .
  • Yield : ~70–80% after crystallization .
N-Boc-piperidine-4-carboxylic acid :
  • Synthesis : Hydrolysis of methyl ester precursor (1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate) using LiOH in THF/MeOH .
  • Yield : >90% under optimized conditions .
1-Boc-3-hydroxy-4-phenylpiperidine :
  • Synthesis : Multi-step route involving Grignard addition to introduce the phenyl group, followed by hydroxylation and Boc protection .

Biological Activity

n-Boc-4-hydroxypiperidine is a synthetic compound widely recognized for its role as a pharmaceutical intermediate, particularly in the development of various biologically active molecules. Its structure, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the piperidine ring, enhances its stability and solubility, making it suitable for diverse medicinal applications.

  • Molecular Formula : C10_{10}H19_{19}NO3_3
  • Molecular Weight : 201.26 g/mol
  • Density : 1.1 g/cm³
  • Boiling Point : 292.3 °C at 760 mmHg
  • Melting Point : 61-65 °C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its applications in medicinal chemistry and its interactions with biological targets.

Opioid Receptor Interactions

Research indicates that derivatives of piperidine, including this compound, can exhibit significant binding affinities to opioid receptors. A study involving several piperidine derivatives highlighted their potential as μ-opioid receptor (μOR) agonists, which are critical in pain management therapies. The structural modifications influenced their binding affinities and functional activities at these receptors, suggesting that this compound could serve as a lead compound for developing new analgesics .

Antibacterial Activity

In addition to its opioid receptor interactions, this compound has been explored for its antibacterial properties. A series of compounds derived from piperidine have demonstrated dual inhibition of bacterial topoisomerases, crucial enzymes for bacterial DNA replication. These compounds showed potent activity against both Gram-positive and Gram-negative bacteria, indicating that this compound might be a valuable scaffold for designing new antibacterial agents .

Table 1: Binding Affinities of Piperidine Derivatives

CompoundBinding Ki_i (μM)Bioassay IC50_{50} (μM)Target Receptor
This compoundTBDTBDμ-opioid receptor
Compound 10.0500.047μ-opioid receptor
Compound 20.260.30μ-opioid receptor
Compound 3167.9μ-opioid receptor

Note: TBD indicates that specific values for this compound require further investigation.

Synthesis and Stability

The synthesis of this compound has been optimized to yield high-purity products suitable for pharmaceutical applications. The method involves the reduction of 4-piperidone followed by the introduction of the Boc group, ensuring that the final compound exhibits stable properties conducive to drug formulation .

Q & A

Q. What are common pitfalls in analyzing spectral data for Boc-protected compounds, and how can they be avoided?

  • Answer:
  • Peak overlap: Use high-field NMR (≥400 MHz) and 2D experiments (HSQC, HMBC) to resolve signals .
  • Dynamic effects: Variable-temperature NMR to detect conformational exchange broadening .
  • Reference validation: Cross-check spectral data with databases (e.g., PubChem, Reaxys) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Boc-4-hydroxypiperidine
Reactant of Route 2
Reactant of Route 2
N-Boc-4-hydroxypiperidine

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